![molecular formula C7H4F4 B1391521 2-(Difluoromethyl)-1,4-difluorobenzene CAS No. 195886-79-4](/img/structure/B1391521.png)
2-(Difluoromethyl)-1,4-difluorobenzene
Overview
Description
“2-(Difluoromethyl)-1,4-difluorobenzene” is a type of organofluorine compound. The presence of the CF2 group in a compound can induce conformational changes and dipole moments, along with increasing the acidity of neighboring groups . It’s also worth noting that the difluoromethyl group has garnered particular attention in medicinal chemistry due to the fact that the CF2H moiety is isosteric and isopolar to the –OH and –SH groups, acting as a lipophilic hydrogen bond donor .
Synthesis Analysis
The synthesis of “this compound” involves various processes. For instance, the reaction employs an aromatic ketone-derived β,γ-unsaturated oxime as a substrate, a difluoromethylsulfone as the CF2H source . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .Molecular Structure Analysis
The molecular structure of “this compound” is influenced by the presence of the CF2 group. DFT calculations revealed that the biological environment changes the molecular structure of DFMO only slightly .Chemical Reactions Analysis
The chemical reactions involving “this compound” are diverse. For example, difluoromethylation of C (sp2)–H bond has been accomplished through Minisci-type radical chemistry .Scientific Research Applications
Fluorinated Distyrylbenzene Chromophores
Research by Renak et al. (1999) investigated the synthesis and properties of various fluorinated distyrylbenzene derivatives. They focused on how fluorine substitution impacts molecular properties and arrangements in the solid state. This includes reactions involving derivatives of 1,4-difluorobenzene, which is relevant to the study of 2-(Difluoromethyl)-1,4-difluorobenzene (Renak et al., 1999).
Electrochemical Fluorination
Momota et al. (1993) explored the electrochemical fluorination of various aromatic compounds, including 1,4-difluorobenzene. They used new electrolytes for efficient fluorination, achieving high current densities and efficiencies, which has implications for the fluorination of compounds like this compound (Momota et al., 1993).
Biodegradation of Difluorobenzenes
Moreira et al. (2009) examined the biodegradation of difluorobenzenes, including 1,4-difluorobenzene, by the microbial strain Labrys portucalensis. This study is relevant to understanding the environmental impact and biodegradation processes of fluorinated compounds like this compound (Moreira et al., 2009).
C−H···F Interactions in Crystal Structures
Thalladi et al. (1998) discussed C−H···F interactions in crystalline fluorobenzenes, including 1,4-difluorobenzene. This research provides insight into the weak acceptor capabilities of the C−F group, which is significant for understanding the structural properties of this compound (Thalladi et al., 1998).
Cocrystallization Among Distyrylbenzene Derivatives
Bartholomew et al. (2000) used X-ray diffraction techniques to study cocrystallization among 1,4-distyrylbenzene derivatives. They focused on the stacking interactions and electrostatic distribution, which can be related to the study of this compound (Bartholomew et al., 2000).
Future Directions
The future directions for “2-(Difluoromethyl)-1,4-difluorobenzene” could involve further exploration of its potential applications in medicinal chemistry, given the unique properties of the difluoromethyl group . Additionally, the development of safer and more effective formulations could be a promising direction .
properties
IUPAC Name |
2-(difluoromethyl)-1,4-difluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDUVCOVVYFCQEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20673316 | |
Record name | 2-(Difluoromethyl)-1,4-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20673316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
195886-79-4 | |
Record name | 2-(Difluoromethyl)-1,4-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20673316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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